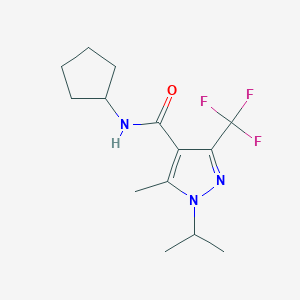

N-cyclopentyl-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-5-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3O/c1-8(2)20-9(3)11(12(19-20)14(15,16)17)13(21)18-10-6-4-5-7-10/h8,10H,4-7H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRCKVOSMTPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C(F)(F)F)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-1-isopropyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, identified by its CAS number 1226439-20-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 303.32 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity observed in various studies .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that related pyrazole compounds demonstrated inhibitory effects on pro-inflammatory cytokines such as TNFα and IL-6. The IC50 values for these compounds ranged from 0.1 to 1 μM against IL-17 and TNFα production .

Inhibition of Kinases

The compound's structural characteristics suggest potential activity against various kinases involved in inflammatory pathways. For instance, related pyrazole compounds have shown IC50 values as low as 13 nM for p38 MAPK inhibition, indicating a strong potential for modulating inflammatory responses through kinase inhibition .

Antiproliferative Effects

In cellular assays, compounds similar to this compound demonstrated antiproliferative effects against cancer cell lines. These effects are often attributed to the ability of these compounds to disrupt mitotic checkpoints, leading to cell cycle arrest and apoptosis in tumor cells .

Efficacy in Preclinical Models

Several preclinical studies have demonstrated the efficacy of pyrazole derivatives in reducing tumor growth in xenograft models. For example, compounds with similar structures exhibited significant tumor growth inhibition when administered at doses as low as 16 mg/kg in mouse models .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and IC50 values of selected pyrazole derivatives:

| Compound Name | Target Kinase | IC50 (nM) | Effect |

|---|---|---|---|

| This compound | p38 MAPK | 13 | Anti-inflammatory |

| Related Pyrazole Derivative A | TNFα | 53 | Cytokine inhibition |

| Related Pyrazole Derivative B | IL-6 | 42 | Cytokine inhibition |

| Related Pyrazole Derivative C | Mitotic Checkpoint | 16 | Antiproliferative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazole Core

Aliphatic vs. Aromatic Substituents

- Target Compound : Features isopropyl (N1) and cyclopentyl (carboxamide) groups. These aliphatic substituents likely increase lipophilicity (logP ~3.5 estimated) and reduce crystallinity compared to aromatic analogs.

- Compounds (e.g., 3a–3d): Contain aromatic N1 substituents (phenyl, 4-chlorophenyl) and carboxamide-linked aryl/heteroaryl groups. For example, compound 3a (N-phenyl, 4-cyano-phenyl carboxamide) exhibits a melting point of 133–135°C and higher molecular weight (402.83 g/mol) due to aromatic bulk .

Trifluoromethyl Group Positioning

- Target Compound : The 3-trifluoromethyl group contributes to steric and electronic effects, likely improving metabolic stability.

- Compound : Contains a trifluoromethyl group but with a sulfanyl substituent and aldehyde functionalization. This structural variation may alter reactivity (e.g., susceptibility to oxidation) compared to the carboxamide-based target compound .

Heterocyclic Core Variations

- Pyrazole vs. Triazole :

- Target Compound : Pyrazole core with two nitrogen atoms, favoring moderate hydrogen-bonding capacity.

- Compound : 1,2,3-Triazole core with three nitrogen atoms (e.g., N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide). The triazole’s additional nitrogen may enhance dipole interactions and metabolic resistance but reduce steric flexibility compared to pyrazoles .

Melting Points and Crystallinity

Data Tables

Table 1. Structural and Physicochemical Comparison

Q & A

Q. What computational tools predict environmental fate and ecotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.